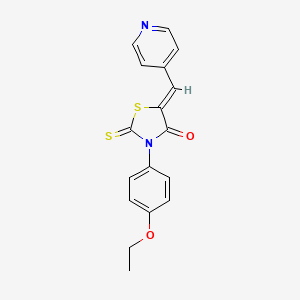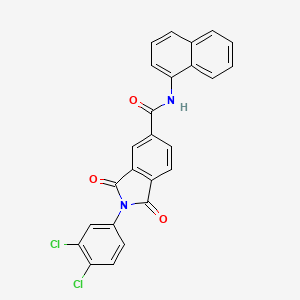![molecular formula C19H20ClNO4 B11700859 Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo es un compuesto orgánico con la fórmula molecular C19H20ClNO4. Es un derivado del ácido benzoico y contiene un grupo éster de butilo, un grupo clorofenoxi y un grupo acetamido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo normalmente implica los siguientes pasos:
Formación de ácido 4-clorofenoxiacético: Esto se puede lograr reaccionando 4-clorofenol con ácido cloroacético en presencia de una base como el hidróxido de sodio.
Acetilación: El ácido 4-clorofenoxiacético se acetila luego utilizando anhídrido acético para formar cloruro de 4-clorofenoxiacetilo.
Amidación: El cloruro de 4-clorofenoxiacetilo se hace reaccionar con ácido 4-aminobenzoico para formar ácido 4-{[(4-clorofenoxi)acetil]amino}benzoico.
Esterificación: Finalmente, el ácido 4-{[(4-clorofenoxi)acetil]amino}benzoico se esterifica con butanol en presencia de un catalizador como el ácido sulfúrico para formar 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo.
Métodos de producción industrial
La producción industrial del 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo sigue rutas sintéticas similares, pero a mayor escala. Las reacciones se llevan a cabo normalmente en grandes reactores con un control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final.
Aplicaciones Científicas De Investigación
El 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como profármaco o agente de liberación de fármacos.
Industria: Se utiliza en la formulación de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir enzimas involucradas en la síntesis de paredes celulares bacterianas, lo que lleva a su actividad antimicrobiana. Las vías moleculares y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-{[(4-clorofenoxi)acetil]amino}benzoato de butilo
- 4-{[(4-metilfenoxi)acetil]amino}benzoato de butilo
- 3-{[(4-cloro-3-metilfenoxi)acetil]amino}benzoato de butilo
Singularidad
El 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. La presencia del grupo clorofenoxi aumenta su posible actividad biológica, mientras que el grupo éster de butilo mejora su solubilidad y estabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-{[(4-clorofenoxi)acetil]amino}benzoato de butilo puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo clorofenoxi puede experimentar reacciones de sustitución nucleófila con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenoxi sustituidos.
Propiedades
Fórmula molecular |
C19H20ClNO4 |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
butyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,21,22) |
Clave InChI |
YJQQYTHEJMSKNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11700782.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)

![N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11700797.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11700803.png)
![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)

![(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700822.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)

![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
